(2Z,4Z)-5-carboxypenta-2,4-dienoate
Description
(2Z,4Z)-5-Carboxypenta-2,4-dienoate is a conjugated dienoic acid ester characterized by two cis (Z) double bonds at positions 2 and 4, with a terminal carboxylic acid group. This stereochemical configuration significantly influences its chemical reactivity, biological interactions, and physical properties. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the alkyne elementometalation method, which achieves moderate stereoselectivity (up to 95% for certain isomers) .
Properties
Molecular Formula |
C6H5O4- |
|---|---|
Molecular Weight |
141.1 g/mol |
IUPAC Name |
(2Z,4Z)-6-hydroxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-1/b3-1-,4-2- |
InChI Key |
TXXHDPDFNKHHGW-CCAGOZQPSA-M |
Isomeric SMILES |
C(=C\C(=O)O)\C=C/C(=O)[O-] |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Influence on Reactivity and Properties
The terminal functional groups critically alter chemical behavior:
- (2Z,4Z)-5-Carboxypenta-2,4-dienoate: The carboxylic acid group enhances polarity and acidity, making it susceptible to esterification or decarboxylation.
- Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate (): Chlorine and phenyl substituents increase hydrophobicity and molecular weight (MW: ~315.6 g/mol), reducing water solubility compared to the carboxy analogue.
- Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)... (): The sulfonyl and amino groups introduce strong electron-withdrawing and donating effects, respectively, altering reactivity in cycloadditions or nucleophilic substitutions.
Table 2: Functional Group Impact
Physical Properties and Structural Features
- Crystallography: Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)... forms hydrogen-bonded networks in its crystal structure due to sulfonyl and amino groups, whereas chlorine-substituted analogues () likely exhibit denser packing from halogen interactions .
- Thermal Stability : Chlorine and phenyl groups increase thermal stability (e.g., higher melting points) compared to the carboxy derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
